![molecular formula C12H11NO3 B14615526 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- CAS No. 58700-97-3](/img/structure/B14615526.png)
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is a heterocyclic compound that features a pyran ring fused with a dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- typically involves the reaction of a pyran derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
Applications De Recherche Scientifique
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyran ring structure allows for interactions with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the dione and phenylamino groups.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is unique due to its combination of a pyran ring with a dione structure and a phenylamino group
Propriétés
Numéro CAS |
58700-97-3 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-hydroxy-5-(phenyliminomethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H11NO3/c14-11-6-7-16-12(15)10(11)8-13-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
Clé InChI |
QNEFCYZYXDTMSO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C(=C1O)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


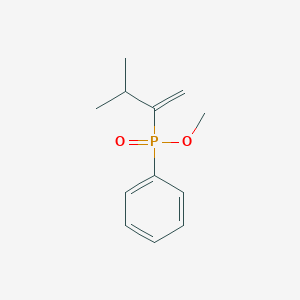
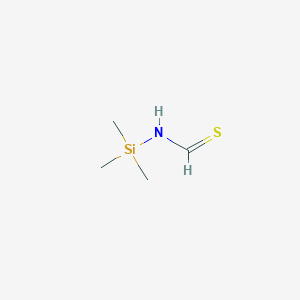
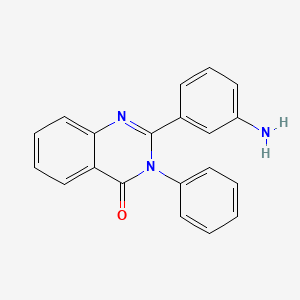
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
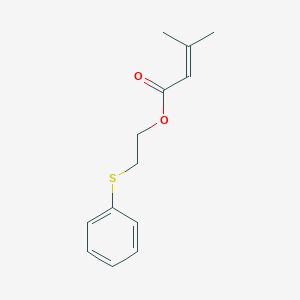
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
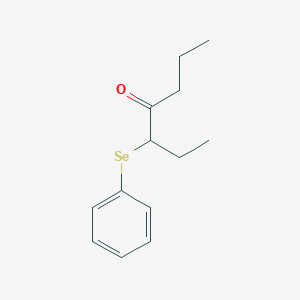

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
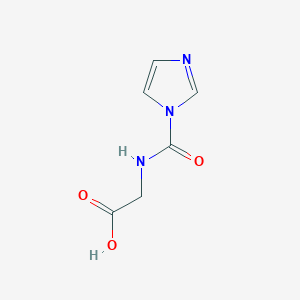
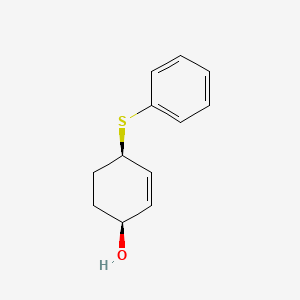
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
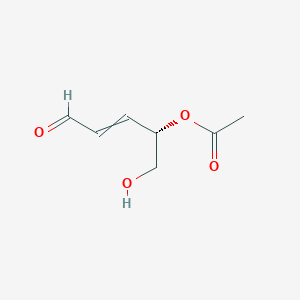
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
